6alpha-Methylprednisone

描述

作用机制

Target of Action

The primary target of 6alpha-Methylprednisolone, also known as 6-Methylprednisolone, is the glucocorticoid receptor (GR) . The GR plays a crucial role in the regulation of gene expression and affects a wide array of physiological functions, including modulation of carbohydrate, protein, and lipid metabolism, and maintenance of fluid and electrolyte homeostasis .

Mode of Action

Upon binding to the GR, 6alpha-Methylprednisolone activates the receptor, triggering a cascade of downstream signaling pathways . This interaction with the GR leads to changes in gene expression that result in a wide array of physiological effects . The compound decreases inflammation by suppressing the migration of polymorphonuclear leukocytes and reversing increased capillary permeability .

Biochemical Pathways

The activation of the GR by 6alpha-Methylprednisolone leads to the suppression of pro-inflammatory cytokine production, inhibition of cell proliferation, and hindered cell migration . These effects are achieved through the modulation of various biochemical pathways that are influenced by the GR .

Pharmacokinetics

6alpha-Methylprednisolone is well absorbed and shows dose-dependent pharmacokinetics, with an increase in dose leading to an increase in volume of distribution and plasma clearance . The compound is metabolized in the liver to various metabolites . The distribution volume of the compound when administered intravenously is approximately 24 ± 6 L .

Result of Action

The result of 6alpha-Methylprednisolone’s action is a decrease in inflammation and immune response. This is achieved through the suppression of migration of polymorphonuclear leukocytes, reversal of increased capillary permeability , and suppression of pro-inflammatory cytokine production . These effects can lead to a reduction in symptoms in various inflammatory and autoimmune conditions.

Action Environment

The action, efficacy, and stability of 6alpha-Methylprednisolone can be influenced by various environmental factors. For instance, the compound is practically insoluble in water but soluble in dehydrated ethanol, chloroform, and ether . This solubility profile can affect the compound’s bioavailability and distribution in the body. Furthermore, the compound’s effects can be influenced by the presence of other substances in the body, such as other medications or substances that can interact with the GR .

生化分析

Biochemical Properties

6alpha-Methylprednisolone exerts its effects by binding to the glucocorticoid receptor (GR) . Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It is involved in almost all stages of the mRNA life cycle, including splicing, export, translation, and stability .

Cellular Effects

6alpha-Methylprednisolone has been used to stimulate RPMI 8226.1 cells to govern the expression of the human interleukin-10 (IL-10) gene . It has also been used to induce depletion of CD14 + CD16 + monocytes . It is useful in treating skin diseases, allergies, multiple sclerosis, asthma, rheumatic disorders, chronic obstructive pulmonary disease, croup, and cancer .

Molecular Mechanism

The molecular mechanism of 6alpha-Methylprednisolone involves its binding to the glucocorticoid receptor (GR). Upon binding, the GR is activated, triggering a cascade of downstream signaling pathways . It acts as a mineralocorticoid and glucocorticoid receptor agonist .

Temporal Effects in Laboratory Settings

In a study on rats with lipopolysaccharide-induced acute lung injury, the temporal pattern of change in four genes was measured after a single dose of 6alpha-Methylprednisolone . Two genes with enhanced expression showed a slow onset and moderate rate of decline within a 24-hour time frame, while two genes with reduced expression exhibited a rapid onset and prolonged suppression over a ≥ 72-hour time span .

Dosage Effects in Animal Models

In an equine osteochondral fragment exercise model, 6alpha-Methylprednisolone was administered intra-articularly . The study found that clinical improvement in the degree of lameness was not associated with 6alpha-Methylprednisolone administration .

Metabolic Pathways

6alpha-Methylprednisolone is involved in eight metabolic pathways related to steroid hormones and eicosanoids . These pathways reflect eicosanoid metabolism, such as arachidonic acid and prostaglandins .

Transport and Distribution

Occupational exposure to 6alpha-Methylprednisolone may occur through inhalation of dusts or dermal contact with this compound at workplaces where 6alpha-Methylprednisolone is produced or used . If released into water, 6alpha-Methylprednisolone is expected to adsorb to suspended solids and sediment .

Subcellular Localization

Given its mechanism of action involving binding to the glucocorticoid receptor, it can be inferred that it is likely to be found in the cytoplasm before it binds to the receptor, and in the nucleus after the receptor-ligand complex is formed .

准备方法

Synthetic Routes and Reaction Conditions

Methylprednisone can be synthesized through several chemical routes. One common method involves the modification of prednisolone. . This can be achieved through a series of chemical reactions, including oxidation and reduction steps, under controlled conditions.

Industrial Production Methods

In industrial settings, the production of methylprednisone often involves large-scale chemical synthesis. The process includes the use of specific solvents and reaction conditions to ensure high purity and yield. For example, the preparation of methylprednisolone succinate involves crystallization and purification steps to increase the compound’s purity and reduce impurities .

化学反应分析

Types of Reactions

Methylprednisone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the molecule.

Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another.

Common Reagents and Conditions

Common reagents used in the reactions involving methylprednisone include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylprednisone can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Methylprednisone has a wide range of scientific research applications:

相似化合物的比较

Methylprednisone is often compared with other glucocorticoids, such as prednisone, prednisolone, and dexamethasone. Here are some key differences:

Prednisone: Both prednisone and methylprednisone are used to treat similar conditions, but methylprednisone is available in an injectable form, making it useful for severe inflammation.

Prednisolone: Methylprednisone is a methylated derivative of prednisolone, which enhances its anti-inflammatory properties.

Dexamethasone: Dexamethasone is more potent than methylprednisone and has a longer duration of action.

Similar Compounds

- Prednisone

- Prednisolone

- Dexamethasone

- Hydrocortisone

- Triamcinolone

属性

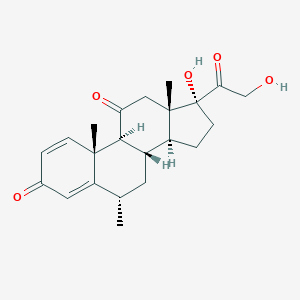

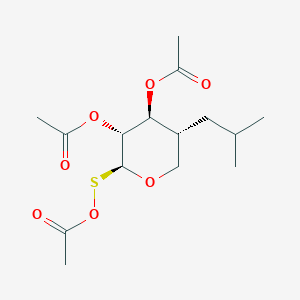

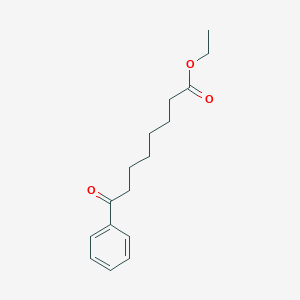

IUPAC Name |

17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,19,23,27H,5,7-8,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYCRJXQZUCUND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)